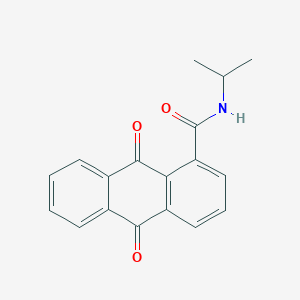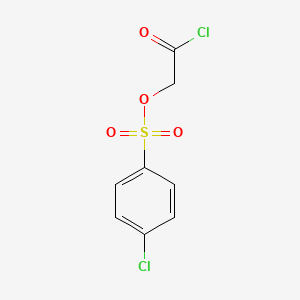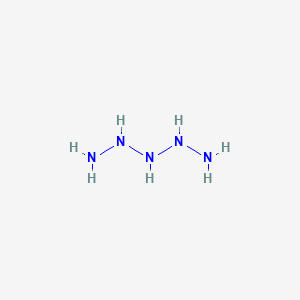
Pentazane (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentazane (9CI) is a chemical compound with the molecular formula H₇N₅ It consists of seven hydrogen atoms and five nitrogen atoms This compound is part of the azane family, which includes acyclic, saturated hydronitrogens
Méthodes De Préparation
The synthesis of Pentazane (9CI) involves specific reaction conditions and synthetic routes. One of the primary methods for preparing Pentazane is through the reaction of diazo reagents. This process typically involves the use of nitrogen-rich compounds and controlled reaction environments to ensure the formation of the desired product. Industrial production methods for Pentazane are still under research, and large-scale synthesis may require specialized equipment and conditions to maintain the stability of the compound.
Analyse Des Réactions Chimiques
Pentazane (9CI) undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, Pentazane can be oxidized to form different nitrogen oxides.
Reduction: Reducing agents can convert Pentazane into simpler nitrogen-containing compounds.
Substitution: Pentazane can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a nitrogen-rich compound, Pentazane is studied for its reactivity and potential use in synthesizing other nitrogen-containing compounds.
Biology: Research is ongoing to explore the biological activities of Pentazane and its derivatives.
Medicine: Pentazane’s unique structure may offer potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: Pentazane could be used in the development of new materials and chemical processes due to its nitrogen content and reactivity.
Mécanisme D'action
The mechanism by which Pentazane (9CI) exerts its effects involves its interaction with various molecular targets and pathways. As a nitrogen-rich compound, Pentazane can participate in reactions that alter the chemical environment, potentially affecting biological systems. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
Pentazane (9CI) can be compared with other similar compounds in the azane family, such as:
Ammonia (NH₃): The simplest azane, consisting of one nitrogen atom and three hydrogen atoms.
Hydrazine (N₂H₄): A compound with two nitrogen atoms and four hydrogen atoms, known for its use as a rocket propellant.
Triazane (N₃H₅): A compound with three nitrogen atoms and five hydrogen atoms, studied for its potential applications in various chemical processes. Pentazane is unique due to its higher nitrogen content and specific structural properties, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
41917-06-0 |
|---|---|
Formule moléculaire |
H7N5 |
Poids moléculaire |
77.09 g/mol |
InChI |
InChI=1S/H7N5/c1-3-5-4-2/h3-5H,1-2H2 |
Clé InChI |
ZKVJJVAZTBDPNW-UHFFFAOYSA-N |
SMILES canonique |
NNNNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


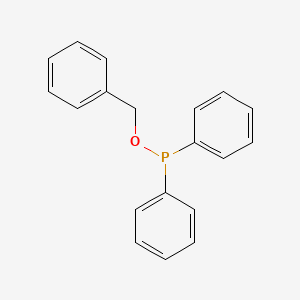

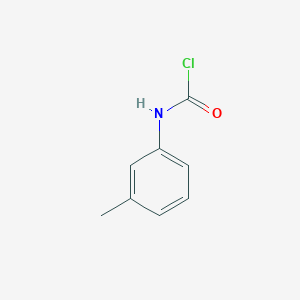
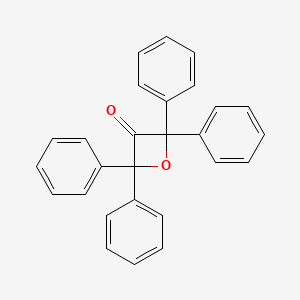
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
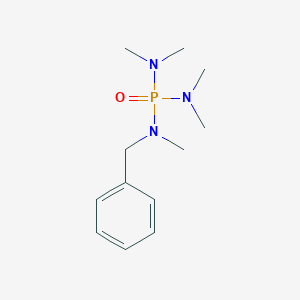
![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
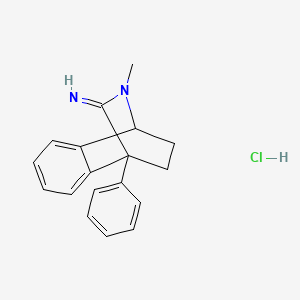
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


